This compound is classified under morpholine derivatives, which are known for their diverse biological activities. Morpholines are cyclic amines that contain a morpholine ring, and they often serve as intermediates in the synthesis of pharmaceuticals. The specific structure of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine suggests potential applications in drug development due to the presence of both chlorophenyl and phenylpropan moieties, which can enhance biological activity and selectivity.
The synthesis of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine can be achieved through several methods, typically involving multi-step reactions. One common approach is the use of starting materials such as 3-chlorocinnamic acid, which undergoes enantioselective synthesis to establish the necessary stereocenters. The Sharpless asymmetric epoxidation method has been reported for synthesizing enantiomers of morpholine derivatives, where the chirality is crucial for biological activity .
A detailed synthesis protocol may include:
The molecular formula for 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine can be described as C20H24ClN. The structure consists of a morpholine ring substituted at two positions:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods such as molecular docking studies, which help predict how the molecule interacts with biological macromolecules like proteins or nucleic acids.
Chemical reactions involving this compound may include:
The mechanism of action for 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine likely involves interaction with specific biological targets such as enzymes or receptors. Morpholine derivatives have been shown to exhibit various pharmacological effects, including analgesic and anti-inflammatory properties. The presence of the chlorophenyl group may enhance binding affinity to certain receptors, while the bulky phenylpropan group could modulate selectivity and potency.
The physical properties of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine include:
Chemical properties to consider include:
The applications of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine span across several fields:
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine is a synthetically engineered organic compound featuring a morpholine core scaffold decorated with two distinct aromatic substituents. Its systematic IUPAC name directly describes its molecular architecture: a morpholine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a 2-methyl-1-phenylpropan-2-yl (neopentylbenzyl) group. The morpholine ring itself is a six-membered heterocycle containing both nitrogen (N1) and oxygen (O) atoms in a 1,4-orientation within the ring structure [1].
Alternative chemical identifiers would include its chemical formula (C₂₀H₂₄ClNO), molecular weight (329.87 g/mol), and potentially registry numbers like CAS RN (if available commercially or in literature, though specific sourcing is excluded per instructions). Its structure can be represented by several common notations: a detailed structural formula showing all atoms and bonds, a simplified skeletal diagram emphasizing the ring system and substituents, or a molecular model highlighting the three-dimensional arrangement.
The morpholine ring (tetrahydro-1,4-oxazine) has evolved from an industrial chemical into a cornerstone heterocycle in modern medicinal chemistry since its commercial availability in the 1930s [1]. Its integration into pharmaceuticals stems from a confluence of synthetic accessibility, favorable physicochemical properties, and versatile biological interactions.
Table 1: Representative FDA-Approved Drugs Containing the Morpholine Ring
Drug Name | Primary Therapeutic Use | Year Introduced/Marketed | Key Structural Feature |
---|---|---|---|
Timolol | Hypertension, Glaucoma | 1978 | Morpholine-ethanol side chain |
Moclobemide | Depression (MAO-A inhibitor) | 1992 | 4-(Morpholin-4-yl)carbonyl moiety |
Reboxetine | Depression (NRI) | 1997 (Approx.) | 2-(Ethylmorpholinyl) phenoxybenzyl structure |
Gefitinib | Non-small cell lung cancer (EGFR) | 2003 | Morpholine linked quinazoline |
Linezolid | Antibiotic (Gram-positive) | 2000 | N-Aryl-oxazolidinone with morpholine |
Rivaroxaban | Anticoagulant (Factor Xa) | 2011 | Morpholinone core |
Finafloxacin | Antibiotic (Broad-spectrum) | 2014 (EU) | Fluoroquinolone with morpholine |
Eteplirsen | Duchenne Muscular Dystrophy | 2016 | Phosphorodiamidate Morpholino Oligomer |
The specific structure of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine incorporates distinct motifs, each contributing strategically to its potential physicochemical and pharmacological profile.
Hydrogen Bonding: The nitrogen (tertiary amine, H-bond acceptor only) and oxygen (strong H-bond acceptor) atoms facilitate interactions with biological targets, influencing binding affinity and selectivity [1] [5].
The 3-Chlorophenyl Motif (Position 2):
Targeted Interactions: The chlorine atom can participate in halogen bonding (acting as an electrophile with electron-rich regions of targets like carbonyl oxygens or π-systems), a key interaction in drug-receptor recognition often contributing to binding affinity and specificity [1] [5]. The aromatic ring enables π-π stacking or cation-π interactions.
The 2-Methyl-1-phenylpropan-2-yl (Neopentylbenzyl) Motif (Position 4):
Potential for Unique Pharmacophore Placement: The extended structure positions the phenyl ring distally from the morpholine core, allowing it to potentially engage with distinct subsites within a biological target compared to the 3-chlorophenyl group [3].
Structure-Activity Relationship (SAR) Implications:The combination of these motifs creates a molecule with a unique spatial and electronic profile:
Table 2: Summary of Key Structural Motifs and Their Potential Contributions
Structural Motif | Key Physicochemical Properties | Potential Biological Contributions |
---|---|---|
Morpholine Core | Moderate polarity, H-bond acceptor (O, N), Solubility | Target binding via H-bonding, Conformational flexibility, Solubility |
3-Chlorophenyl (Position 2) | -I/+R effect (Cl), Aromatic hydrophobicity, Planar | Halogen bonding, π-π stacking, Modulation of electron density |
4-(2-Methyl-1-phenylpropan-2-yl) | High steric bulk, High lipophilicity, Conformationally restricted | Steric shielding, Enhanced membrane permeability, Access to lipophilic binding pockets, Metabolic stability |
The specific combination of a meta-halogenated aryl group and a highly sterically hindered N-substituent on the morpholine ring suggests this compound may have been designed to probe specific biological targets, potentially within the central nervous system or targeting enzymes/proteins where steric bulk and halogen interactions are critical for activity. Its structure aligns with a strategy to balance solubility, stability, and targeted interactions [1] [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4